REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:11]=[C:10]([O:12]C)[CH:9]=[CH:8][C:7]=1[O:14]C)=[O:4].B(Br)(Br)Br.O>ClCCl>[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:7]=1[OH:14])=[O:4]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=C(C=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to destroy excess boron tribromide
|
Type
|
CUSTOM
|
Details
|
The solid precipitation
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
to yield brownish pure compound
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)NC1=C(C=CC(=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |